Tamoxifen hydrochloride

Description

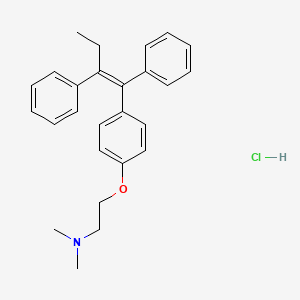

Structure

3D Structure of Parent

Properties

CAS No. |

66584-35-8 |

|---|---|

Molecular Formula |

C26H30ClNO |

Molecular Weight |

408.0 g/mol |

IUPAC Name |

2-[4-[(Z)-1,2-diphenylbut-1-enyl]phenoxy]-N,N-dimethylethanamine;hydrochloride |

InChI |

InChI=1S/C26H29NO.ClH/c1-4-25(21-11-7-5-8-12-21)26(22-13-9-6-10-14-22)23-15-17-24(18-16-23)28-20-19-27(2)3;/h5-18H,4,19-20H2,1-3H3;1H/b26-25-; |

InChI Key |

FTDBIGNROSSDTJ-OQKDUQJOSA-N |

Isomeric SMILES |

CC/C(=C(\C1=CC=CC=C1)/C2=CC=C(C=C2)OCCN(C)C)/C3=CC=CC=C3.Cl |

Canonical SMILES |

CCC(=C(C1=CC=CC=C1)C2=CC=C(C=C2)OCCN(C)C)C3=CC=CC=C3.Cl |

Origin of Product |

United States |

Molecular Mechanisms of Tamoxifen Hydrochloride Action

Estrogen Receptor (ER)-Mediated Mechanisms

The predominant mechanism of action of tamoxifen (B1202) hydrochloride is its interaction with estrogen receptors, leading to a tissue-specific modulation of estrogenic signaling.

Competitive Binding to Estrogen Receptors (ERα and ERβ)

Tamoxifen and its active metabolites, such as 4-hydroxytamoxifen (B85900) and endoxifen (B1662132), function as competitive antagonists of estradiol (B170435) at the estrogen receptors ERα and ERβ. nih.govnih.gov They bind to the same ligand-binding pocket on the receptor as the natural ligand, 17β-estradiol, thereby preventing the binding of estrogen and subsequent activation of the receptor. nih.gov The binding affinity of tamoxifen and its metabolites for the estrogen receptor is a critical determinant of their antiestrogenic potency. Notably, the metabolite 4-hydroxytamoxifen exhibits a significantly higher binding affinity for the estrogen receptor, approximately 100-fold greater than that of tamoxifen itself, and comparable to that of estradiol. nih.govnih.gov Another major metabolite, N-desmethyltamoxifen, has an affinity similar to the parent compound. nih.gov This competitive inhibition forms the basis of its therapeutic action in hormone-dependent breast cancer. nih.gov

Table 1: Relative Binding Affinity of Tamoxifen and its Metabolites for Estrogen Receptor α (ERα)

| Compound | Relative Binding Affinity (RBA) % (Estradiol = 100%) | Dissociation Constant (Kd) (nM) |

|---|---|---|

| 17β-Estradiol | 100 | - |

| Tamoxifen | 2-4 | 4.8 |

| 4-hydroxytamoxifen | 195 | 0.15 |

| N-desmethyltamoxifen | 2.5 | - |

Data compiled from multiple sources. The RBA is a comparative measure of the affinity of a compound for the estrogen receptor relative to estradiol.

Ligand Binding Domain Interactions and Conformational Changes of ER

The binding of tamoxifen hydrochloride to the ligand-binding domain (LBD) of the estrogen receptor induces a distinct conformational change in the receptor protein. This structural alteration is fundamentally different from the conformational change induced by the binding of an agonist like estradiol. When an agonist binds, it promotes a conformation that allows for the recruitment of coactivator proteins, which are essential for initiating gene transcription. In contrast, the binding of tamoxifen results in a conformational state that hinders the binding of coactivators and may facilitate the recruitment of corepressor proteins. A key structural feature affected is the positioning of helix 12 in the LBD, which in the presence of an agonist, folds over the ligand-binding pocket to create a surface for coactivator interaction. Tamoxifen binding repositions helix 12 in a way that it blocks this coactivator binding site.

Differential Modulation of Estrogen Receptor Transcriptional Activity (Agonism/Antagonism)

This compound is characterized as a selective estrogen receptor modulator (SERM) due to its ability to exhibit both antagonistic and agonistic activities in a tissue-specific manner. nih.gov In breast tissue, it primarily acts as an antagonist, blocking estrogen-stimulated growth of cancer cells. nih.gov Conversely, in other tissues such as the endometrium and bone, it can exert estrogen-like (agonistic) effects. nih.gov This differential activity is attributed to several factors, including the specific estrogen receptor subtype present (ERα or ERβ), the cellular context, and the complement of coregulatory proteins available to interact with the tamoxifen-ER complex. nih.govaacrjournals.org The introduction of ERβ into ERα-positive breast cancer cells has been shown to reverse the action of tamoxifen on a significant number of genes, highlighting the role of receptor subtypes in mediating its effects. nih.gov

ER Coregulator Protein Interactions (e.g., NCoR, SMRT, AIB1/SRC-3)

In its antagonistic role, the tamoxifen-ER complex preferentially recruits corepressor proteins such as Nuclear Receptor Corepressor (NCoR) and Silencing Mediator for Retinoid and Thyroid hormone receptors (SMRT). nih.gov These corepressors, in turn, recruit histone deacetylases (HDACs) to the chromatin, leading to a condensed chromatin structure that is transcriptionally repressive. nih.gov

Conversely, the agonistic effects of tamoxifen in certain tissues are thought to be mediated by the recruitment of coactivator proteins. One of the key coactivators implicated in tamoxifen agonism is Amplified in Breast Cancer 1 (AIB1), also known as Steroid Receptor Coactivator-3 (SRC-3). oup.comnih.gov Overexpression of AIB1 has been linked to a reduction in the antagonist activity of tamoxifen and may contribute to the development of tamoxifen resistance. oup.comnih.gov The interplay between the tamoxifen-ER complex and the cellular milieu of coactivators and corepressors is a key determinant of the tissue-specific effects of the drug. nih.gov

Table 2: Influence of Coregulators on Tamoxifen-ERα Activity

| Coregulator | Class | Interaction with Tamoxifen-ERα Complex | Functional Outcome |

|---|---|---|---|

| NCoR | Corepressor | Recruited | Transcriptional Repression (Antagonism) |

| SMRT | Corepressor | Recruited | Transcriptional Repression (Antagonism) |

| AIB1/SRC-3 | Coactivator | Can be recruited | Transcriptional Activation (Agonism) |

This table provides a simplified overview of the general role of these coregulators in modulating the activity of the tamoxifen-ERα complex.

Extranuclear Estrogen Receptor Signaling and Translocation

Beyond its classical genomic actions in the nucleus, the estrogen receptor can also mediate rapid, non-genomic signaling events that originate from outside the nucleus, often at the plasma membrane or within the cytoplasm. Tamoxifen can influence these extranuclear signaling pathways. For instance, tamoxifen has been shown to induce the translocation of ERα from the nucleus to the cytoplasm. This extranuclear ERα can then participate in signaling cascades, such as the mitogen-activated protein kinase (MAPK) pathway. nih.govmdpi.comembopress.org The activation of such pathways can have significant implications for cell proliferation and survival and may contribute to the complex pharmacology of tamoxifen, including the development of resistance. nih.govmdpi.comembopress.org

Non-Estrogen Receptor-Mediated Mechanisms

One of the well-documented non-ER effects of tamoxifen is the inhibition of protein kinase C (PKC), a key enzyme involved in signal transduction pathways that regulate cell growth and differentiation. researchgate.netnih.gov Tamoxifen has been shown to inhibit PKC activity with an IC50 value of approximately 15-100 µM in various in vitro systems. researchgate.netnih.govthebiogrid.org This inhibition is not competitive with the enzyme's active site but may involve interaction with the regulatory domain. researchgate.net

Tamoxifen and its metabolites, particularly 4-hydroxytamoxifen, also possess antioxidant properties. nih.govnih.govahajournals.org They can act as scavengers of free radicals and inhibit lipid peroxidation, a process of oxidative degradation of lipids that can lead to cell membrane damage. nih.govoup.com This antioxidant activity may contribute to some of the beneficial effects of tamoxifen. nih.govnih.govahajournals.org

Furthermore, tamoxifen has been shown to be an antagonist of calmodulin, a calcium-binding protein that regulates the activity of numerous enzymes and proteins involved in cellular processes. nih.govaacrjournals.orgnih.gov The inhibition of calmodulin-dependent pathways may represent another avenue through which tamoxifen exerts its growth-inhibitory effects. nih.gov

Protein Kinase C (PKC) Signaling Pathway Modulation

This compound exerts a notable influence on the Protein Kinase C (PKC) signaling pathway, a crucial regulator of cellular processes. Research has demonstrated that tamoxifen can directly inhibit the activity of the PKC enzyme. nih.gov This inhibitory action is not a result of cell toxicity. nih.gov In studies using intact human neutrophils, tamoxifen was shown to inhibit the stimulation of the neutrophil oxidase mechanism by 4 Phorbol-12 myristate-13 acetate (B1210297) (PMA), a known PKC activator. nih.gov The half-maximal inhibitory concentration (IC50) for this inhibition was found to be 6.1 +/- 1.6 microM. nih.gov

Furthermore, tamoxifen's interaction with PKC is multifaceted. In estrogen receptor-negative breast cancer cells, tamoxifen treatment leads to a translocation of PKC from the cytosol to the membrane within 30 minutes, which is then followed by a downregulation of the enzyme within 2 hours. nih.gov This process is associated with the release of arachidonic acid and is believed to be mediated by oxidative stress induced by tamoxifen's partitioning into the cell membrane. nih.gov The growth-inhibitory and cytotoxic effects of tamoxifen, particularly at micromolar concentrations, may be partly attributable to its effects on PKC. researchgate.net It is suggested that tamoxifen does not interact with the active site of the enzyme but rather may compete with phospholipids. researchgate.net

| Parameter | Observation | Cell Type | Reference |

| PKC Inhibition (IC50) | 6.1 +/- 1.6 microM | Human neutrophils | nih.gov |

| PKC Translocation | From cytosol to membrane within 30 minutes | MDA-MB-231 breast cancer cells | nih.gov |

| PKC Downregulation | Within 2 hours of treatment | MDA-MB-231 breast cancer cells | nih.gov |

Calmodulin-Dependent Signaling Alterations

This compound also interacts with calmodulin (CaM), a ubiquitous calcium-binding protein that mediates a wide array of cellular signaling pathways. aacrjournals.org The binding of tamoxifen to calmodulin is dependent on the presence of calcium ions (Ca2+). nih.gov This interaction involves two distinct binding sites: a high-affinity site with an apparent dissociation constant (Kd) of approximately 6 nM and a low-affinity site with a Kd of about 9 microM. nih.gov

By binding to calmodulin, tamoxifen can antagonize its functions. For instance, tamoxifen has been shown to inhibit the stimulatory effect of calmodulin on the (Ca2+ + Mg2+)-ATPase in red blood cell membranes. nih.gov This suggests that tamoxifen may alter various Ca2+-dependent cellular processes by directly interacting with calmodulin. nih.gov In cholangiocarcinoma cells, it is proposed that tamoxifen induces apoptosis by modulating calmodulin signaling, which in turn interferes with the interactions of calmodulin with proteins such as Fas, c-FLIP, and AKT. aacrjournals.org This interference promotes apoptosis and inhibits pro-survival signals. aacrjournals.org

| Binding Site | Apparent Dissociation Constant (Kd) | Maximal Capacity | Reference |

| High-Affinity | ~6 nM | 25 pmol/mg protein | nih.gov |

| Low-Affinity | ~9 microM | 120 nmol/mg protein | nih.gov |

Transforming Growth Factor-Beta (TGF-β) Pathway Interactions

The Transforming Growth Factor-Beta (TGF-β) signaling pathway, which plays a complex role in cell proliferation, differentiation, and apoptosis, is another target of this compound. nih.gov Tamoxifen has been identified as a potent inhibitor of the TGF-β-mediated activation of fibroblasts into myofibroblasts. nih.gov This is significant as myofibroblasts are key contributors to tissue remodeling in various pathological conditions. nih.gov

The mechanism of this inhibition does not appear to involve the canonical Smad signaling pathway downstream of TGF-β. nih.gov Instead, tamoxifen blocks the non-Smad signaling pathway through the extracellular signal-regulated kinase 1/2 (ERK1/2) mitogen-activated protein kinase (MAPK) and the AP-1 transcription factor FRA2. nih.gov By doing so, tamoxifen impairs the TGF-β-stimulated contraction of collagen gels by fibroblasts. nih.gov The interaction between tamoxifen and the TGF-β pathway is also relevant in the context of drug resistance, as TGF-β signaling can mediate the evolution of resistance to antiestrogens. nih.govresearchgate.net

Protooncogene (e.g., c-myc, fos, myb) Regulation

This compound can act as an estrogen agonist in certain tissues, leading to the regulation of proto-oncogene expression. In rodent uterine tissue, tamoxifen has been shown to increase the expression of several cellular proto-oncogenes. nih.gov Specifically, tamoxifen treatment leads to an approximately 20-fold increase in the 2.2-kilobase c-fos transcript within 6 hours, a response comparable in magnitude to that produced by estradiol, although with a slower time course. nih.gov

In addition to c-fos, tamoxifen also elevates the uterine levels of c-jun, jun-B, and c-myc messenger RNAs (mRNAs). nih.gov This induction of proto-oncogene expression is observed at doses ranging from 0.1 to 10 mg/kg of tamoxifen. nih.gov Furthermore, studies have identified that genes regulated by c-Myc account for a significant portion of estrogen-regulated genes, particularly those involved in cell growth. nih.gov

| Proto-oncogene | Effect of Tamoxifen | Tissue | Reference |

| c-fos | ~20-fold increase in transcript levels | Rodent Uterus | nih.gov |

| c-jun | Increased mRNA levels | Rodent Uterus | nih.gov |

| jun-B | Increased mRNA levels | Rodent Uterus | nih.gov |

| c-myc | Increased mRNA levels | Rodent Uterus | nih.gov |

Mitogen-Activated Protein Kinase (MAPK) Pathway Activation (e.g., JNK, p38, ERK1/2)

The Mitogen-Activated Protein Kinase (MAPK) pathways, which are critical in transducing extracellular signals to cellular responses, are significantly modulated by this compound. Tamoxifen has been observed to induce the activation of extracellular signal-regulated kinase (ERK), c-Jun N-terminal protein kinase (JNK), and p38 MAPK, albeit with different time courses. nih.gov

The specific MAPK cascade activated appears to be concentration-dependent and dictates the cellular outcome. nih.gov At lower concentrations (e.g., 1 microM), the ERK cascade is implicated in inducing cell-cycle arrest at the G1 phase. nih.gov Conversely, at higher concentrations (e.g., 5 microM), the JNK and p38 cascades are involved in the induction of apoptosis. nih.gov The activation of the p38 pathway has also been correlated with tamoxifen resistance in hormone-sensitive breast cancers. mdpi.com Furthermore, tamoxifen has been shown to selectively activate p38γ MAPK, which in turn phosphorylates the estrogen receptor at Ser-118 and stimulates c-Jun transcription, thereby switching ER signaling from a classical to a nonclassical pathway. nih.gov

| MAPK Pathway | Tamoxifen Concentration | Cellular Outcome | Reference |

| ERK | Lower concentrations (e.g., 1 microM) | Cell-cycle arrest at G1 phase | nih.gov |

| JNK | Higher concentrations (e.g., 5 microM) | Induction of apoptosis | nih.gov |

| p38 | Higher concentrations (e.g., 5 microM) | Induction of apoptosis | nih.gov |

Induction of Oxidative Stress and Reactive Oxygen Species (ROS) Generation

A significant aspect of this compound's mechanism of action involves the induction of oxidative stress and the generation of reactive oxygen species (ROS). eurekaselect.com This effect is observed in both estrogen receptor-positive and estrogen receptor-negative breast cancer cells and is believed to be a key contributor to tamoxifen-induced apoptosis. researchgate.net The production of ROS by tamoxifen has been demonstrated to cause kidney damage as a side effect. eurekaselect.com

The generation of ROS by tamoxifen can lead to oxidative damage, and antioxidants have been shown to rescue cancer cells from tamoxifen-induced cell death. researchgate.net In response to this oxidative stress, breast cancer cells can increase the expression of Nrf2, which in turn activates the anti-oxidant response element (ARE), leading to the increased transcription of anti-oxidant genes. researchgate.net Tamoxifen has also been shown to induce eryptosis (the suicidal death of red blood cells) through mechanisms that include oxidative stress and calcium accumulation. nih.gov

Mitochondrial Dysfunction and Permeability Transition

This compound has profound effects on mitochondrial function, including the induction of dysfunction and modulation of the mitochondrial permeability transition (MPT). The MPT is a process characterized by an increase in the permeability of the inner mitochondrial membrane, which can lead to cell death. Tamoxifen has been shown to inhibit the induction of the MPT by calcium and inorganic phosphate (B84403) in a dose-dependent manner, an effect similar to that of cyclosporine A. nih.gov This inhibition prevents the depolarization of the mitochondrial membrane potential, the release of matrix calcium, and large-amplitude swelling. nih.gov

Conversely, tamoxifen can also induce mitochondrial dysfunction. It has been shown to decrease mitochondrial oxygen consumption by stimulating mitochondrial nitric oxide synthase (mtNOS) activity, which leads to the formation of peroxynitrite and subsequent oxidative stress and mitochondrial apoptosis. aacrjournals.org Furthermore, tamoxifen and its metabolites can cause a collapse of the mitochondrial membrane potential, which promotes the release of pro-apoptotic factors like cytochrome c. acs.org

Ceramide Metabolism Perturbations

This compound has been shown to significantly interfere with ceramide metabolism, a critical pathway in regulating cell fate, including apoptosis and cell cycle arrest. nih.govmdpi.com Ceramide, a central molecule in sphingolipid metabolism, generally acts as a tumor suppressor. mdpi.com Tamoxifen's influence on this pathway is multifaceted, primarily targeting two key enzymatic steps.

Firstly, tamoxifen inhibits the glycosylation of ceramide. nih.gov This process, catalyzed by glucosylceramide synthase, converts ceramide into glucosylceramide, which can lead to the formation of complex glycosphingolipids. By blocking this step, tamoxifen effectively prevents the detoxification of ceramide, leading to its accumulation within the cell. nih.govnih.gov This elevation of intracellular ceramide levels is believed to contribute to the cytotoxic effects of tamoxifen.

Secondly, tamoxifen and its metabolites, such as N-desmethyltamoxifen and 4-hydroxytamoxifen, have been demonstrated to inhibit the enzyme acid ceramidase. nih.gov This enzyme is responsible for the hydrolysis of ceramide into sphingosine (B13886) and a fatty acid. Sphingosine can then be phosphorylated by sphingosine kinase to form sphingosine-1-phosphate (S1P), a signaling molecule that is often mitogenic and promotes cancer cell growth. nih.gov By inhibiting acid ceramidase, tamoxifen not only preserves the levels of the pro-apoptotic ceramide but also curtails the production of the pro-proliferative S1P. nih.gov This dual action on ceramide metabolism positions tamoxifen as a modulator of the critical balance between cell death and survival signals.

| Enzyme Affected | Action of Tamoxifen | Consequence |

| Glucosylceramide synthase | Inhibition | Increased intracellular ceramide levels |

| Acid ceramidase | Inhibition | Decreased ceramide degradation, reduced sphingosine-1-phosphate formation |

Research has also indicated that this interference with ceramide metabolism may be associated with some of the side effects of tamoxifen, such as tamoxifen-induced retinopathy. arvojournals.org Studies in mice have shown that long-term treatment with tamoxifen can lead to increased ceramide levels in the retina, which is associated with retinal morphological changes. arvojournals.org

Cell Membrane Fluidity Modulation

This compound exerts notable effects on the physical properties of cellular membranes, independent of its interaction with estrogen receptors. nih.gov These membrane-mediated actions are thought to play a significant role in its anticancer activity. nih.gov Tamoxifen has been shown to interact with the lipid bilayer of cell membranes, leading to alterations in membrane fluidity. nih.govmdpi.com

The insertion of the tamoxifen molecule into the phospholipid bilayer can increase the physical order of the lipid molecules, which corresponds to a decrease in membrane fluidity. nih.gov This alteration in the physical state of the membrane can, in turn, affect the function of membrane-bound proteins, such as receptors and enzymes.

In response to the tamoxifen-induced increase in membrane order, cells may initiate compensatory mechanisms. For instance, in human retinal pigment epithelial cells, tamoxifen treatment has been observed to cause a decrease in the cholesterol content of the plasma membrane. nih.gov This reduction in cholesterol, a molecule known to increase membrane rigidity, results in a compensatory increase in membrane fluidity. nih.gov

Furthermore, tamoxifen's interaction with membranes can lead to changes in the lipid composition of both plasma and intracellular membranes. nih.gov Studies have reported a reduction in the phosphatidylcholine content of intracellular membranes following tamoxifen exposure. nih.gov These modifications to the fundamental structure of cellular membranes can have far-reaching consequences for cellular signaling and function.

| Membrane Parameter | Effect of Tamoxifen | Cellular Response Example |

| Fluidity | Decreased (increased physical order) | Compensatory decrease in plasma membrane cholesterol |

| Lipid Composition | Altered | Reduction in intracellular phosphatidylcholine |

Heat Shock Protein 90 (Hsp90) Activation

In a departure from the typical mechanism of action of drugs targeting Heat Shock Protein 90 (Hsp90), tamoxifen and its active metabolite, 4-hydroxytamoxifen, have been identified as activators of this molecular chaperone. nih.govnih.gov Hsp90 is a crucial protein involved in the proper folding, stability, and function of a wide array of "client" proteins, many of which are implicated in cancer development and progression. mdpi.com

While most Hsp90-targeting drugs are inhibitors that block the chaperone's ATPase activity, leading to the degradation of its client proteins, tamoxifen has been found to enhance this activity. nih.govnih.gov This discovery places tamoxifen and its metabolites in a novel pharmacological class of Hsp90 activators. nih.govnih.gov The precise structural mechanism behind this activation is still under investigation but is thought to involve the binding of tamoxifen to a putative ligand-binding site on Hsp90. nih.gov

The therapeutic implications of Hsp90 activation by tamoxifen are not yet fully understood and represent an area of ongoing research. nih.gov It is a paradoxical finding, given that Hsp90 inhibition is a well-established anti-cancer strategy. nih.gov However, this "off-target" effect of tamoxifen on Hsp90 underscores the complex and multifaceted pharmacological profile of the drug.

| Compound | Effect on Hsp90 ATPase Activity | Pharmacological Class |

| Tamoxifen | Enhancement | Activator |

| 4-hydroxytamoxifen | Enhancement | Activator |

| Typical Hsp90-targeting drugs | Inhibition | Inhibitor |

G Protein-Coupled Estrogen Receptor 1 (GPER-1) Interactions

This compound exhibits significant interactions with the G Protein-Coupled Estrogen Receptor 1 (GPER-1), a membrane-associated estrogen receptor that mediates rapid, non-genomic estrogen signaling. nih.govgoettingen-research-online.de Unlike its antagonistic effect on the nuclear estrogen receptor alpha (ERα) in breast tissue, tamoxifen acts as an agonist on GPER-1. nih.govgoettingen-research-online.de

The binding of tamoxifen to GPER-1 triggers the activation of a stimulatory G protein, leading to an increase in adenylyl cyclase activity and subsequent elevation of intracellular cyclic AMP (cAMP) levels. nih.gov This initiation of a signaling cascade can lead to the activation of downstream pathways, including the Phosphatidylinositol 3-Kinase (PI3K)/Akt and the Extracellular signal-Regulated Kinase 1/2 (ERK1/2) Mitogen-Activated Protein Kinase (MAPK) pathways. nih.gov

The agonistic activity of tamoxifen on GPER-1 is implicated in the development of tamoxifen resistance in breast cancer. goettingen-research-online.defrontiersin.org Continuous exposure of breast cancer cells to tamoxifen can lead to the upregulation of GPER-1 expression. nih.gov This increased GPER-1 signaling can promote cell proliferation, thereby counteracting the anti-proliferative effects of tamoxifen mediated through ERα antagonism. nih.gov The expression of GPER-1 in breast tumors has been associated with a poorer prognosis for patients treated with tamoxifen. nih.gov

| Receptor | Tamoxifen's Action | Resulting Downstream Events |

| GPER-1 | Agonist | Activation of adenylyl cyclase, increased cAMP, activation of PI3K/Akt and ERK1/2 pathways |

| ERα (in breast tissue) | Antagonist | Inhibition of estrogen-dependent gene transcription |

Mitochondrial Nitric Oxide Synthase (mtNOS) Activity Modulation

This compound has been shown to modulate the activity of mitochondrial Nitric Oxide Synthase (mtNOS), an enzyme responsible for the production of nitric oxide (NO) within the mitochondria. nih.govaacrjournals.org Specifically, tamoxifen stimulates mtNOS activity by increasing the concentration of ionized calcium (Ca2+) within the mitochondrial matrix. nih.govmarshall.edu

This elevation in intramitochondrial Ca2+ is a key step, as mtNOS is a Ca2+-sensitive enzyme. aacrjournals.orgresearchgate.net The increased mtNOS activity leads to a higher rate of NO production within the mitochondria. nih.gov This mitochondrially-derived NO can then interact with other molecules present in this organelle, leading to a cascade of downstream effects.

One significant consequence of increased mitochondrial NO is its reaction with superoxide (B77818) anions to form peroxynitrite, a potent oxidizing and nitrating agent. aacrjournals.orgresearchgate.net The formation of peroxynitrite contributes to oxidative and nitrative stress within the mitochondria, which can lead to damage of mitochondrial components, including lipids, proteins, and DNA. nih.govaacrjournals.org This tamoxifen-induced mitochondrial oxidative stress is believed to be a critical component of its mechanism for inducing apoptosis. nih.gov

| Event | Consequence |

| Tamoxifen increases intramitochondrial ionized Ca2+ | Stimulation of mtNOS activity |

| Increased mtNOS activity | Elevated mitochondrial nitric oxide (NO) production |

| Elevated mitochondrial NO | Formation of peroxynitrite, leading to oxidative and nitrative stress |

| Mitochondrial oxidative stress | Induction of apoptosis |

Inhibition of Mitochondrial Respiratory Complex I

This compound and its active metabolite, 4-hydroxytamoxifen, have been identified as inhibitors of the mitochondrial respiratory complex I (also known as NADH:ubiquinone oxidoreductase). researchgate.netresearchgate.net This enzyme complex is the first and largest of the five complexes of the electron transport chain located in the inner mitochondrial membrane. Its primary function is to transfer electrons from NADH to coenzyme Q10, a process that is coupled to the pumping of protons across the inner mitochondrial membrane, thereby contributing to the establishment of the proton gradient that drives ATP synthesis. researchgate.net

By inhibiting complex I, tamoxifen directly impairs mitochondrial respiration and, consequently, reduces the cell's capacity to generate ATP through oxidative phosphorylation. researchgate.net This bioenergetic deficit can trigger a cellular energy crisis, which can lead to the activation of apoptotic pathways.

The inhibitory effect of tamoxifen on complex I has been demonstrated in various cell types. researchgate.netresearchgate.net It is considered to be one of the estrogen receptor-independent mechanisms through which tamoxifen exerts its anticancer effects. nih.gov The accumulation of tamoxifen in the mitochondria of sensitive cells appears to correlate with its inhibitory effect on complex I and subsequent cell death. researchgate.net

| Mitochondrial Complex | Action of Tamoxifen | Primary Consequence |

| Respiratory Complex I | Inhibition | Reduced ATP generation, impaired mitochondrial respiration |

Phosphatidylinositol 3-Kinase (PI3K)/Akt/mTOR Pathway Regulation

The Phosphatidylinositol 3-Kinase (PI3K)/Akt/mTOR signaling pathway is a critical intracellular cascade that regulates a wide range of cellular processes, including cell growth, proliferation, survival, and metabolism. mdpi.com Aberrant activation of this pathway is a common feature of many cancers and is a known mechanism of resistance to endocrine therapies like tamoxifen. aacrjournals.orgnih.gov

Tamoxifen has been shown to suppress the PI3K/Akt/mTOR pathway in certain contexts. nih.gov For example, in models of renal fibrosis, tamoxifen's anti-fibrotic effects were associated with the inhibition of this pathway. nih.gov This suppression is thought to be mediated, at least in part, through the estrogen receptor. nih.gov

Conversely, the activation of the PI3K/Akt/mTOR pathway can confer resistance to tamoxifen. aacrjournals.org Growth factor signaling can activate this pathway, leading to estrogen-independent cell growth and survival, thereby circumventing the growth-inhibitory effects of tamoxifen. mdpi.com In such cases, the combination of tamoxifen with inhibitors of the PI3K/Akt/mTOR pathway, such as mTOR inhibitors, has been shown to restore sensitivity to tamoxifen. aacrjournals.orgresearchgate.net This suggests a complex interplay between tamoxifen and this crucial signaling network, where tamoxifen can both regulate the pathway and be rendered ineffective by its activation.

| Pathway Component | Role in Cancer | Interaction with Tamoxifen |

| PI3K | Promotes cell growth and survival | Activation can lead to tamoxifen resistance |

| Akt | Promotes cell survival and inhibits apoptosis | Activation can lead to tamoxifen resistance |

| mTOR | Regulates protein synthesis and cell growth | Inhibition can restore tamoxifen sensitivity |

Epidermal Growth Factor Receptor (EGFR) Transactivation and Crosstalk

This compound's interaction with the Epidermal Growth Factor Receptor (EGFR) signaling pathway is a critical aspect of its molecular action, particularly in the context of tamoxifen resistance in breast cancer. A bidirectional crosstalk exists between the estrogen receptor alpha (ERα) and EGFR signaling pathways, which can significantly impact cellular response to tamoxifen. nih.govnih.gov

In tamoxifen-resistant breast cancer cells, there is evidence of elevated expression of phosphorylated ERα at serine 118. nih.gov This phosphorylation can be regulated by the EGFR/mitogen-activated protein kinase (MAPK) pathway. nih.gov The activation of EGFR can lead to both ligand-independent and ligand-dependent transcriptional activity of ERα. aacrjournals.org This crosstalk can result in a self-propagating autocrine loop that maintains ERα function and promotes tamoxifen-resistant growth. nih.gov For instance, the EGFR/MAPK pathway can phosphorylate ERα, leading to the recruitment of co-activators and the expression of genes like amphiregulin, which in turn can further activate EGFR signaling. nih.gov

Long-term treatment with tamoxifen has been shown to facilitate the translocation of ERα from the nucleus to extranuclear sites, enhancing its interaction with EGFR. aacrjournals.org This increased association can lead to a heightened sensitivity to EGF-stimulated MAPK activation, contributing to tamoxifen resistance. aacrjournals.org The non-receptor tyrosine kinase c-Src can act as a link between these pathways. aacrjournals.org

| Key Interaction | Consequence in Tamoxifen Resistance | Supporting Evidence |

| EGFR/MAPK pathway activation | Phosphorylation of ERα at Serine 118 | Increased transcriptional activity of ERα, independent of estrogen. nih.gov |

| Long-term tamoxifen exposure | Increased association of ERα with EGFR | Enhanced sensitivity to EGF-stimulated MAPK activation. aacrjournals.org |

| ERα-mediated gene expression | Production of EGFR ligands (e.g., amphiregulin) | Creation of a self-sustaining growth-regulatory loop. nih.gov |

Spalt-like Transcription Factor 2 (SALL2) Regulation

Spalt-like transcription factor 2 (SALL2) has been identified as a significant factor in the molecular mechanisms underlying tamoxifen resistance. researchgate.netnih.gov Research has demonstrated that SALL2 expression is notably reduced in breast cancer tissues that have developed resistance to tamoxifen after therapy. researchgate.netnih.govnih.gov

SALL2 functions as a transcription factor that upregulates the expression of both Estrogen Receptor 1 (ESR1, which codes for ERα) and Phosphatase and Tensin Homolog (PTEN) by directly binding to their DNA promoters. researchgate.netnih.govnih.gov The downregulation of SALL2 leads to a decrease in ERα and PTEN levels. This reduction in ERα contributes to estrogen-independent growth, a hallmark of tamoxifen resistance. researchgate.netnih.gov The decrease in PTEN, a tumor suppressor, results in the activation of the Akt/mTOR signaling pathway, which further promotes cell survival and proliferation, thereby diminishing the therapeutic efficacy of tamoxifen. researchgate.netnih.govnih.gov

One of the mechanisms responsible for the silencing of SALL2 in tamoxifen-resistant breast cancer is the hypermethylation of its promoter. researchgate.netnih.gov In vivo studies have shown that restoring SALL2 expression, for instance through the use of DNA methyltransferase inhibitors, can re-sensitize tamoxifen-resistant breast cancer cells to tamoxifen therapy. researchgate.netnih.gov

| Factor | Role in Tamoxifen Action | Impact of Downregulation |

| SALL2 | Transcriptionally upregulates ESR1 (ERα) and PTEN. researchgate.netnih.gov | Reduced ERα and PTEN expression, leading to estrogen-independent growth and activation of Akt/mTOR signaling. researchgate.netnih.gov |

| ERα | Target of tamoxifen therapy. | Loss of therapeutic target, contributing to resistance. researchgate.net |

| PTEN | Tumor suppressor, inhibits Akt/mTOR pathway. | Activation of pro-survival signaling pathways. researchgate.netnih.gov |

Interleukin-6 (IL-6)/STAT3 Signaling Cascade Modulation

The Interleukin-6 (IL-6)/STAT3 signaling cascade is another crucial pathway implicated in the development of tamoxifen resistance in estrogen receptor-positive (ER+) breast cancer. mdpi.comnih.gov Elevated levels of IL-6 in serum and tumors are associated with more aggressive disease and poorer outcomes. mdpi.com

A novel splice variant of the nuclear receptor corepressor 2 (NCOR2), known as BQ323636.1 (BQ), has been shown to predict tamoxifen resistance. nih.gov This variant enhances the IL-6/STAT3 signaling pathway. Mechanistically, BQ interferes with the suppressive function of the NCOR2 complex. This interference promotes the binding of ER to the IL-6 promoter and the binding of NF-κB to the IL-6 receptor (IL-6R) promoter. nih.gov The subsequent upregulation of both IL-6 and IL-6R leads to the activation of the Signal Transducer and Activator of Transcription 3 (STAT3). nih.gov

Activated STAT3 can then translocate to the nucleus and induce the expression of target genes that promote cell survival, proliferation, and angiogenesis, thereby counteracting the effects of tamoxifen. researchgate.net Targeting this pathway, for example with the IL-6R antibody Tocilizumab, has been shown to effectively reverse tamoxifen resistance in both in vitro and in vivo models. nih.gov Clinical data further supports the significance of this pathway, as high IL-6R expression is correlated with BQ expression, tamoxifen resistance, and poorer survival in ER+ breast cancer patients. mdpi.comnih.gov

| Component | Function in Pathway | Role in Tamoxifen Resistance |

| BQ (NCOR2 splice variant) | Interferes with NCOR2's suppressive activity. nih.gov | Upregulates IL-6 and IL-6R expression. nih.gov |

| IL-6 and IL-6R | Ligand and receptor that initiate the signaling cascade. frontiersin.org | Their upregulation leads to STAT3 activation. nih.gov |

| STAT3 | Signal transducer and activator of transcription. frontiersin.org | Promotes expression of genes associated with cell survival and proliferation, counteracting tamoxifen's effects. researchgate.net |

NADPH Oxidase and ERK Phosphorylation in Non-Canonical TGF-β Signaling

This compound also exerts effects on non-canonical Transforming Growth Factor-β (TGF-β) signaling pathways, which has implications beyond its anti-cancer properties, including potential cardioprotective effects. nih.govresearchgate.net In human vascular smooth muscle cells, tamoxifen has been shown to modulate the TGF-β signaling cascade. nih.govresearchgate.net

Specifically, tamoxifen can inhibit the TGF-β-mediated activation of myofibroblasts. nih.gov It achieves this not by interfering with the canonical Smad signaling pathway, but by blocking the non-Smad pathway involving Extracellular signal-regulated kinase 1/2 (ERK1/2) and the AP-1 transcription factor FRA2. nih.gov

Further research has elucidated that tamoxifen can attenuate TGF-β-induced expression of certain genes and the phosphorylation of the Smad2 linker region, without affecting the canonical Smad2C pathway. nih.govresearchgate.net This inhibitory effect is linked to a reduction in reactive oxygen species (ROS) production and the phosphorylation of p47phox (a subunit of NADPH oxidase) and ERK1/2. nih.govresearchgate.net This suggests that tamoxifen's cardioprotective properties may stem from its ability to inhibit the TGF-β-NADPH oxidase-ERK-Smad2L signaling cascade. nih.gov

| Signaling Component | Effect of Tamoxifen | Downstream Consequence |

| TGF-β-induced ROS production | Inhibition | Reduced oxidative stress. nih.govresearchgate.net |

| p47phox phosphorylation (NADPH Oxidase) | Inhibition | Decreased NADPH oxidase activity. nih.govresearchgate.net |

| ERK 1/2 phosphorylation | Inhibition | Attenuation of non-canonical TGF-β signaling. nih.govnih.gov |

| Smad2 linker region phosphorylation | Attenuation | Reduced expression of TGF-β target genes. nih.govresearchgate.net |

Modulation of Cellular Processes by Tamoxifen Hydrochloride

Cell Cycle Regulation

Tamoxifen (B1202) hydrochloride's modulation of the cell cycle is a key mechanism of its action. It primarily achieves this by arresting cells in the G0/G1 phase through a complex interplay of regulatory proteins and genes.

G0/G1 Phase Arrest Mechanisms

Tamoxifen hydrochloride is known to cause a halt in the cell cycle at the G0/G1 checkpoint. This arrest prevents cells from entering the S phase, the period of DNA synthesis, thereby inhibiting proliferation. This cytostatic effect is a primary outcome of tamoxifen's interaction with the estrogen receptor (ER), which disrupts the normal signaling cascade that would otherwise promote cell cycle progression. In ER-positive breast cancer cells, for instance, tamoxifen's antagonistic effect on the ER is a key initiator of this G0/G1 arrest.

Regulation of Cell Cycle-Associated Genes (e.g., cyclins E and A2, cdc25a, stk15)

Interestingly, while this compound acts as a cellular antagonist by halting the cell cycle, at the molecular level, it can paradoxically function as an agonist for a number of estrogen-responsive genes. Research has shown that in breast cancer cells, tamoxifen can induce the expression of several genes involved in promoting cell cycle progression, including cyclin E, cyclin A2, cdc25a, and stk15. aacrjournals.orgnih.gov This induction occurs with kinetics similar to that of estrogen, even though the cells remain arrested in the G0/G1 phase. aacrjournals.org This suggests a complex and nuanced regulation of gene expression by tamoxifen, where it mimics estrogen's effect on a subset of genes while ultimately preventing the completion of the cell cycle.

| Gene | Effect of this compound | Associated Cell Cycle Phase |

|---|---|---|

| cyclin E | Induced | G1/S Transition |

| cyclin A2 | Induced | S and G2/M Phases |

| cdc25a | Induced | G1/S Transition |

| stk15 | Induced | Mitosis |

Differential Regulation of Cyclin D1 Expression

A critical point of divergence in tamoxifen's gene regulation lies in its effect on cyclin D1. In tamoxifen-sensitive breast cancer cells, tamoxifen fails to induce the expression of cyclin D1, a key regulator of the G1/S phase transition. aacrjournals.org This lack of induction is a pivotal factor in the G0/G1 arrest. aacrjournals.org

In contrast, in tamoxifen-resistant cells, the expression of cyclin D1 is often maintained or constitutively expressed. aacrjournals.orgnih.gov This differential regulation is a significant mechanism in the development of tamoxifen resistance. Overexpression of cyclin D1 has been linked to tamoxifen resistance, and in such cases, tamoxifen may even stimulate the growth of these cells. nih.govaacrjournals.orgnih.gov The expression of cyclin D1 in tamoxifen-resistant variants appears to be dependent on estrogen receptor function, as ER downregulators can decrease its expression and inhibit proliferation. nih.gov

| Cell Type | Effect of this compound on Cyclin D1 Expression | Resulting Cellular Response |

|---|---|---|

| Tamoxifen-Sensitive | Inhibition/No induction | G0/G1 cell cycle arrest |

| Tamoxifen-Resistant | Maintained or constitutive expression | Continued proliferation, resistance to tamoxifen |

Retinoblastoma Protein (Rb) Phosphorylation Dynamics

The retinoblastoma protein (Rb) is a key tumor suppressor that controls the G1/S checkpoint. Its function is regulated by phosphorylation. In its active, hypophosphorylated state, Rb binds to the E2F transcription factor, preventing the transcription of genes necessary for S-phase entry. For the cell cycle to progress, Rb must be hyperphosphorylated, which causes it to release E2F.

This compound influences this dynamic. In sensitive cells, the inhibition of cyclin D1-Cdk4/6 activity prevents the hyperphosphorylation of Rb. Furthermore, studies have shown that tamoxifen can induce the dephosphorylation and subsequent cleavage of the Rb protein, which is an early event in tamoxifen-induced apoptosis. nih.gov This dephosphorylation is independent of p53. nih.gov A functional Rb pathway is associated with a better response to tamoxifen, whereas a non-functional Rb pathway, characterized by a discordance between Rb phosphorylation and proliferation, is linked to tamoxifen resistance. nih.gov

Apoptosis Induction and Pathways

Beyond its cytostatic effects, this compound can also be cytotoxic by inducing programmed cell death, or apoptosis. This process is crucial for its therapeutic efficacy in various contexts.

Caspase-Dependent Apoptotic Signaling

This compound-induced apoptosis is primarily mediated through caspase-dependent signaling pathways. aacrjournals.orgnih.gov Caspases are a family of proteases that, once activated, execute the apoptotic process by cleaving specific cellular substrates.

Research has demonstrated that tamoxifen and its metabolites can induce the activation of several key caspases in both ER-positive and ER-negative breast cancer cells. aacrjournals.org The activation of the executioner caspase, caspase-3 , is a central event in tamoxifen-induced apoptosis. nih.govnih.gov The activation of caspase-3 precedes the morphological changes associated with apoptosis, such as chromatin condensation and nuclear fragmentation. nih.gov

The activation of caspase-3 is, in turn, initiated by upstream initiator caspases. Studies have implicated both caspase-8 and caspase-9 in tamoxifen's apoptotic signaling. aacrjournals.orgaacrjournals.org

Caspase-8 is typically associated with the extrinsic, or death receptor-mediated, apoptotic pathway.

Caspase-9 is the primary initiator caspase of the intrinsic, or mitochondrial, pathway, which is activated by cellular stress and the release of cytochrome c from the mitochondria. aacrjournals.org

The involvement of both caspase-8 and caspase-9 suggests that this compound can trigger apoptosis through multiple signaling routes. aacrjournals.orgaacrjournals.org Pre-treatment of cells with general caspase inhibitors can block tamoxifen-induced apoptosis, confirming the critical role of this enzyme cascade in the process. aacrjournals.org

Bcl-2 and Bax Family Protein Modulation

This compound has been shown to influence the expression of key proteins in the Bcl-2 family, which are central regulators of the intrinsic apoptosis pathway. Research indicates that tamoxifen can induce a time- and concentration-dependent down-regulation of the anti-apoptotic protein Bcl-2 at both the messenger RNA (mRNA) and protein levels in estrogen receptor-positive MCF-7 breast cancer cells. nih.gov This reduction in Bcl-2 expression correlates with the induction of apoptosis by tamoxifen. nih.gov Conversely, treatment with estradiol (B170435) has been observed to significantly increase Bcl-2 protein expression and block the tamoxifen-induced reduction of this protein. nih.gov

However, the effects of tamoxifen on other Bcl-2 family members appear to be more nuanced. Studies have shown that tamoxifen does not significantly alter the expression of the pro-apoptotic protein Bax or the anti-apoptotic protein Bcl-xL at either the mRNA or protein level. nih.gov In some contexts, particularly in estrogen receptor-negative human cancer cell lines, the induction of apoptosis by tamoxifen has been found to occur without a direct link to the down-regulation or functional inactivation of the Bcl-2 protein. nih.gov This suggests that while modulation of Bcl-2 can be a mechanism of tamoxifen-induced apoptosis in certain cell types, alternative pathways are also involved. The Bcl-2 family of proteins, including Bcl-2, Bax, and Bcl-xL, play a critical role in regulating mitochondrial outer membrane permeability and the release of apoptogenic factors. nih.govfrontiersin.org

Table 1: Effect of Tamoxifen on Bcl-2 Family Protein Expression

| Protein | Function | Effect of Tamoxifen | Cell Type Context |

| Bcl-2 | Anti-apoptotic | Down-regulation (mRNA and protein) | ER-positive breast cancer cells nih.gov |

| Bax | Pro-apoptotic | No significant change | ER-positive breast cancer cells nih.gov |

| Bcl-xL | Anti-apoptotic | No significant change | ER-positive breast cancer cells nih.gov |

Mitochondrial Apoptosis Pathway Engagement

This compound is capable of engaging the mitochondrial apoptosis pathway in both estrogen receptor (ER)-positive and ER-negative cells. nih.gov A key event in this process is the perturbation of the mitochondrial membrane. nih.gov In ER-negative Jurkat cells, a tamoxifen derivative was shown to significantly reduce the mitochondrial membrane potential, a hallmark of mitochondrial involvement in apoptosis. nih.gov Furthermore, the overexpression of the anti-apoptotic protein Bcl-2 was found to inhibit this tamoxifen derivative-induced apoptosis, confirming the critical role of the mitochondrial pathway. nih.gov

In ER-positive MCF-7 cells, tamoxifen engages the mitochondrial estrogen receptor beta (ERβ) as an antagonist. nih.gov This interaction leads to an increase in reactive oxygen species (ROS) originating from the mitochondria, which is a necessary step for cytotoxicity. nih.gov The elevated ROS levels activate protein kinase C delta and c-jun N-terminal kinases, which in turn results in the translocation of the pro-apoptotic protein Bax to the mitochondria and the subsequent release of cytochrome c. nih.gov The release of cytochrome c from the mitochondrial intermembrane space is a critical step that triggers the activation of caspases and execution of the apoptotic program. nih.gov

Oxidative Stress-Mediated Apoptosis

This compound can induce apoptosis through the generation of oxidative stress, a mechanism that has been observed in cancer cells lacking the estrogen receptor. nih.gov In ER-negative human cancer cell lines such as T-leukaemic Jurkat and ovarian A2780 cancer cells, tamoxifen has been demonstrated to act as an oxidative stress agent. nih.gov This leads to the depletion of thiols and the activation of the transcriptional factor NF-κB. nih.gov Depending on the concentration, tamoxifen can have opposing effects; lower doses may have a slight proliferative effect, while higher doses consistently induce apoptosis. nih.gov

The induction of oxidative stress by tamoxifen is also linked to the mitochondrial apoptosis pathway. Tamoxifen has been shown to stimulate mitochondrial nitric oxide synthase (mtNOS), which hampers mitochondrial respiration and leads to the release of cytochrome c. nih.govdntb.gov.ua This stimulation also elevates mitochondrial lipid peroxidation and increases protein tyrosine nitration of certain mitochondrial proteins. nih.gov The generation of mitochondrial reactive oxygen species (mt-ROS) appears to be a key mediator in the differential responses to tamoxifen, ultimately determining whether the cell undergoes apoptosis. nih.gov Antioxidants have been shown to rescue cancer cells from tamoxifen-induced apoptosis, highlighting the critical role of oxidative damage in this process. researchgate.net

Role of Cancerous Inhibitor of Protein Phosphatase 2A (CIP2A) in Apoptosis

In estrogen receptor-negative breast cancer cells, a significant mechanism of tamoxifen-induced apoptosis involves the cancerous inhibitor of protein phosphatase 2A (CIP2A). nih.govnih.gov Tamoxifen has been shown to induce significant apoptosis in several ER-negative breast cancer cell lines, and this effect is associated with the inhibition of CIP2A and the subsequent dephosphorylation (inactivation) of Akt (also known as protein kinase B). nih.gov

The proposed mechanism suggests that by inhibiting CIP2A, tamoxifen restores the activity of protein phosphatase 2A (PP2A). nih.gov Activated PP2A then dephosphorylates and inactivates phospho-Akt (p-Akt), a key protein in cell survival pathways, leading to apoptosis. nih.gov This CIP2A/PP2A/p-Akt signaling pathway represents a novel "off-target" mechanism for tamoxifen's anticancer effects. nih.gov The importance of this pathway is underscored by findings that ectopic expression of either CIP2A or Akt can protect cells from tamoxifen-induced apoptosis. nih.gov Conversely, silencing CIP2A using small interfering RNA (siRNA) can sensitize previously resistant ER-negative breast cancer cells to apoptosis induced by tamoxifen. nih.gov

Table 2: Key Molecules in Tamoxifen-Induced Apoptosis via CIP2A Pathway

| Molecule | Role in Pathway | Effect of Tamoxifen | Consequence |

| CIP2A | Inhibitor of PP2A | Inhibition nih.gov | Restoration of PP2A activity nih.gov |

| PP2A | Protein Phosphatase | Activation (indirect) nih.gov | Dephosphorylation of p-Akt nih.gov |

| p-Akt | Pro-survival Kinase | Inactivation nih.gov | Induction of Apoptosis nih.govnih.gov |

Autophagy Modulation

Induction of Autophagy in ERα-Negative and ERα-Positive Cells

This compound has been observed to induce autophagy in both estrogen receptor-alpha (ERα)-positive and ERα-negative breast cancer cells. nih.gov Autophagy is a catabolic process that involves the degradation of cellular components via lysosomes and can serve as a survival mechanism under cellular stress. nih.gov In ERα-negative triple-negative breast cancer (TNBC) cells, tamoxifen has been shown to trigger the conversion of LC3-I to LC3-II, an essential step in autophagosome formation and a key marker of autophagy. nih.gov Similarly, in ERα-positive MCF-7 cells, tamoxifen induces autophagy, which has been implicated as a potential mechanism of resistance to the drug. nih.govunito.itmdpi.com The induction of autophagy by tamoxifen can act as a protective mechanism for cancer cells, and inhibiting this process may enhance the therapeutic efficacy of tamoxifen.

Endoplasmic Reticulum Stress and Autophagy Pathways

The induction of autophagy by tamoxifen is closely linked to the induction of endoplasmic reticulum (ER) stress. nih.gov In ERα-negative MDA-MB-231 cells, treatment with tamoxifen leads to the up-regulation of GRP78, a well-established marker of ER stress. nih.govresearchgate.net This suggests that the accumulation of misfolded proteins in the ER lumen, a condition that triggers the unfolded protein response (UPR), contributes to the initiation of autophagy by tamoxifen. nih.gov

Furthermore, tamoxifen can modulate ER stress under conditions of metabolic stress, such as nutrition deprivation. nih.gov It has been shown to enhance selective ER-phagy, a specialized form of autophagy that targets the ER for degradation. nih.gov This process is mediated by the activation of AMP-activated protein kinase (AMPK), a key energy sensor in cells. nih.gov The activation of the AMPK/mTOR signaling pathway is a critical component of tamoxifen-induced autophagy. nih.gov Pharmacological inhibition of AMPK can block tamoxifen-induced ER-phagy and its modulatory effects on ER stress, indicating that tamoxifen may support breast cancer cell survival during nutrient starvation by modulating ER stress through the induction of ER-phagy. nih.gov

AMPK/mTOR Pathway Involvement in Autophagy

This compound has been shown to induce autophagy in various cancer cell lines, including triple-negative breast cancer (TNBC) cells, through mechanisms that involve the AMP-activated protein kinase (AMPK)/mammalian target of rapamycin (B549165) (mTOR) signaling pathway. nih.govnih.gov Autophagy is a cellular process that maintains homeostasis by degrading and recycling damaged organelles and proteins. researchgate.net The AMPK/mTOR pathway is a crucial regulator of this process. researchgate.net

Research on MDA-MB-231 TNBC cells demonstrated that treatment with tamoxifen led to an upregulation of phosphorylated AMPK (p-AMPK) and a concurrent downregulation of phosphorylated mTOR (p-mTOR). nih.gov AMPK, a key sensor of cellular energy status, promotes autophagy by inhibiting mTOR. nih.gov The activation of AMPK and inhibition of mTOR by tamoxifen are critical steps in the initiation of the autophagic process observed in these cells. nih.govresearchgate.net Studies have confirmed that endoplasmic reticulum stress and the AMPK/mTOR pathway contribute to tamoxifen-induced autophagy. nih.gov In some contexts, tamoxifen has been shown to induce autophagy by activating AMPK, while under different conditions, it can block autophagy, indicating a complex, bidirectional regulatory role. researchgate.net

Lysosomal Calcium Release and Transcription Factor EB (TFEB) Activation in Autophagy

A significant mechanism by which tamoxifen modulates autophagy involves the lysosomal calcium signaling pathway and the activation of Transcription Factor EB (TFEB). mdpi.comnih.gov TFEB is recognized as a master regulator of lysosomal biogenesis and the expression of genes related to autophagy. nih.govunito.it

In breast cancer cells, tamoxifen treatment has been found to promote the release of calcium (Ca2+) from lysosomes. mdpi.comnih.gov This release is mediated through lysosomal channels, specifically the transient receptor potential cation channel mucolipin subfamily member 1 (TRPML1) and two-pore channels (TPCs). mdpi.comnih.govunito.it The resulting increase in cytosolic calcium activates the phosphatase calcineurin, which in turn dephosphorylates TFEB. researchgate.net Dephosphorylation of TFEB allows for its translocation from the cytoplasm into the nucleus. mdpi.comresearchgate.net

Once in the nucleus, TFEB activates the transcription of its target genes, which are involved in autophagy and the formation of new lysosomes. mdpi.combohrium.com This entire cascade, from lysosomal calcium release to TFEB activation, is a key driver of the protective autophagy observed in response to tamoxifen. mdpi.comnih.gov In tamoxifen-resistant MCF7 breast cancer cells, TFEB is often overexpressed and predominantly located in the nucleus, highlighting the importance of this pathway in acquired resistance. mdpi.comunito.it Consistently, inhibiting this tamoxifen-induced lysosomal calcium release has been shown to restore the sensitivity of resistant cells to the drug. mdpi.comnih.gov

Autophagy's Role in Lysosomal Damage and Protection

Tamoxifen can directly impact the integrity of lysosomes, and the resulting autophagic response plays a dual role in both mediating damage and affording protection. nih.govnih.gov On one hand, tamoxifen can induce oxidative damage to the lysosomal membrane, which can lead to lysosomal membrane permeabilization (LMP) and potentially trigger lysosome-mediated cell death. mdpi.comarvojournals.org

On the other hand, autophagy can act as a protective mechanism against this damage, a process that is particularly enhanced in tamoxifen-resistant cells. nih.govnih.gov MCF7 cells resistant to tamoxifen (MCF7-TamR) exhibit a higher basal autophagic flux compared to their sensitive parental counterparts. mdpi.comnih.gov This elevated autophagy helps the cells dispose of tamoxifen-damaged lysosomes, a process known as lysophagy. nih.govnih.gov

This protective role is linked to the overexpression of specific proteins, such as metallothionein (B12644479) 2A and ferritin heavy chain. nih.gov Autophagy facilitates the delivery of these iron-binding proteins to the lysosomes, where they help to restrain the oxidative damage caused by the drug. nih.govnih.gov Therefore, by clearing damaged organelles and sequestering protective factors within the lysosome, autophagy contributes to cell survival and the development of endocrine resistance. mdpi.comnih.gov Inhibition of autophagy in these resistant cells can abrogate this lysosomal protection and re-sensitize them to tamoxifen. nih.gov

Gene Expression Regulation

This compound exerts significant influence on cellular function by regulating the expression of a diverse array of genes. nih.gov This regulation extends beyond its classical mechanism of competing with estradiol for estrogen receptor (ER) binding. nih.govyoutube.com

In ERα-positive MCF-7 human breast cancer cells, tamoxifen has been found to selectively regulate a unique set of more than 60 genes that are minimally affected by estradiol or another selective estrogen receptor modulator, raloxifene. nih.gov This distinct gene regulation is mediated by ERα. nih.gov The expression levels of some of these tamoxifen-stimulated genes have been correlated with clinical outcomes. For instance, high expression of YWHAZ/14-3-3z and LOC441453 was found to significantly correlate with disease recurrence in patients who received adjuvant tamoxifen therapy, suggesting they could be markers of a poor prognosis. nih.gov Other studies have identified genes such as SOCS1 and IEX-1 as being regulated by tamoxifen. researchgate.net

Studies using in vivo models have revealed temporal patterns of gene expression changes in response to tamoxifen, with some genes showing early and transient changes while others exhibit continuous and late responses. nih.gov Furthermore, in the context of traumatic spinal cord injury, tamoxifen has been shown to regulate the expression of genes associated with the inflammatory response, including Ccr2 and Mmp12. mdpi.com

| Gene | Cell/Model System | Effect of Tamoxifen | Associated Finding | Reference |

|---|---|---|---|---|

| YWHAZ/14-3-3z | MCF-7 Breast Cancer Cells | Stimulated/Upregulated | High expression correlates with disease recurrence. | nih.gov |

| LOC441453 | MCF-7 Breast Cancer Cells | Stimulated/Upregulated | High expression correlates with disease recurrence. | nih.gov |

| Ccr2 | Spinal Cord Injury Model | Regulated | Involved in post-injury inflammatory response. | mdpi.com |

| Mmp12 | Spinal Cord Injury Model | Regulated | Involved in post-injury inflammatory response. | mdpi.com |

| SOCS1 | Breast Cancer Cells | Regulated | Identified as a tamoxifen-regulated candidate gene. | researchgate.net |

| IEX-1 | Breast Cancer Cells | Regulated | Identified as a tamoxifen-regulated candidate gene. | researchgate.net |

Protein-Protein Interactions and Conformational Dynamics

The biological effects of this compound are also dictated by its direct physical interactions with various proteins and its inherent conformational flexibility. nih.gov Molecular mechanics studies have revealed that tamoxifen is a conformationally flexible molecule, capable of adopting at least four distinct conformers in its free state. nih.gov The preferred orientation of its ethyl group in the lowest-energy conformers differs from the position observed in its crystal structure, which has implications for its binding to target proteins. nih.gov

A key protein interaction, separate from the estrogen receptor, is with the calcium-binding protein calmodulin (CaM). nih.govcopernicus.org Tamoxifen and its high-affinity analogue, idoxifene, bind to calcium-loaded calmodulin, forming a 2:1 ligand-to-protein complex. copernicus.org Structural studies indicate that the ligand is not static when bound; instead, it undergoes conformational exchange within the protein's binding pockets, highlighting the dynamic nature of this interaction. copernicus.org The largest chemical shift changes upon binding are observed in methionine residues on the rim of calmodulin's hydrophobic pockets. copernicus.org

The interaction of tamoxifen and its metabolites with hormone receptors like the estrogen receptor (ER) and progesterone (B1679170) receptor (PR) has been studied using molecular docking. nih.gov These studies show a spontaneous interaction between the drug and the receptor's pocket site, characterized by electrostatic interactions such as hydrogen bonds and π-π stacking. nih.gov Additionally, tamoxifen interacts with phospholipid membranes, where it displays weak electrostatic interactions but significant hydrophobic interactions that can increase membrane fluidity and cause permeabilization. mdpi.com

| Interacting Protein/Molecule | Nature of Interaction | Key Findings | Reference |

|---|---|---|---|

| Calmodulin (CaM) | Direct Binding | Forms a 2:1 ligand-protein complex; ligand undergoes conformational exchange while bound. | nih.gov, copernicus.org |

| Estrogen Receptor (ER) | Direct Binding (Antagonist) | Involves hydrogen bonds and π-π interactions within the receptor's pocket site. | nih.gov |

| Progesterone Receptor (PR) | Direct Binding | Theoretical models show spontaneous interaction. | nih.gov |

| Phospholipid Membranes | Partitioning/Intercalation | Primarily hydrophobic interactions leading to increased membrane fluidity and permeabilization. | mdpi.com |

Mechanisms of Acquired and De Novo Resistance to Tamoxifen Hydrochloride

Estrogen Receptor Alterations

Changes in ERα and ERβ Expression

Alterations in the expression levels of estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ) are key mechanisms contributing to tamoxifen (B1202) resistance. The presence of ERα is a prerequisite for tamoxifen efficacy, and its loss is a dominant mechanism of de novo resistance. bioscientifica.comnih.gov However, the majority of tumors that develop acquired resistance continue to express ERα. bioscientifica.com

The role of ERβ in tamoxifen resistance is also significant. Low levels of ERβ have been associated with tamoxifen resistance. spandidos-publications.com Some studies suggest that ERβ expression may be a predictive marker for tamoxifen sensitivity. spandidos-publications.comaacrjournals.org In ERα-negative breast cancer, the expression of ERβ has been linked to a more favorable prognosis following adjuvant tamoxifen treatment. aacrjournals.org The interplay and ratio between ERα and ERβ isoforms can thus influence the cellular response to tamoxifen therapy.

| Estrogen Receptor | Change in Expression | Effect on Tamoxifen Resistance | Supporting Evidence |

|---|---|---|---|

| ERα | Loss of expression | Dominant mechanism of de novo resistance. bioscientifica.comnih.gov | ERα-negative tumors are generally unresponsive to tamoxifen. |

| ERα | Continued expression with acquired resistance | Commonly observed in tumors that initially respond to tamoxifen and then relapse. bioscientifica.com | Indicates that other resistance mechanisms are at play. |

| ERβ | Low expression | Associated with tamoxifen resistance. spandidos-publications.com | May serve as a predictive marker for sensitivity. spandidos-publications.comaacrjournals.org |

| ERβ | Expression in ERα-negative tumors | Associated with a favorable prognosis with tamoxifen treatment. aacrjournals.org | Suggests a distinct mechanism of action in the absence of ERα. |

Functional Alterations of Estrogen Receptors

Beyond changes in expression, functional alterations of estrogen receptors, through mutations and post-translational modifications, can profoundly impact tamoxifen efficacy.

Somatic Mutations: Mutations in the ESR1 gene, which encodes ERα, can lead to a constitutively active receptor that promotes tumor growth independent of estrogen, thereby conferring resistance to tamoxifen. aacrjournals.org Notable mutations in the ligand-binding domain (LBD) of ERα, such as Y537S and D538G, have been identified in patients who have received endocrine therapy. aacrjournals.orgoaepublish.com These mutations can stabilize the receptor in an active conformation, reducing the inhibitory effect of tamoxifen. aacrjournals.org Another mutation, K303R, has been shown to decrease sensitivity to tamoxifen in the presence of growth factors. nih.gov

Post-Translational Modifications: Phosphorylation of ERα is a critical post-translational modification that can be influenced by various signaling pathways and can alter the receptor's response to tamoxifen. nih.gov Phosphorylation at specific serine residues, such as S118 and S167, can be induced by growth factor signaling pathways like MAPK and Akt. nih.govoup.com This can lead to ligand-independent activation of ERα and a switch in tamoxifen's role from an antagonist to an agonist. spandidos-publications.com Phosphorylation at S305 has also been implicated in conferring a tamoxifen-resistant phenotype by altering the receptor's conformation. nih.govki.se

| Alteration Type | Specific Example | Mechanism of Resistance |

|---|---|---|

| Somatic Mutation | Y537S, D538G in ERα LBD aacrjournals.orgoaepublish.com | Constitutive activation of ERα, rendering it ligand-independent and less sensitive to tamoxifen. |

| Somatic Mutation | K303R in ERα nih.gov | Decreased sensitivity to tamoxifen, particularly in the presence of growth factor signaling. |

| Post-Translational Modification | Phosphorylation at S118 and S167 of ERα nih.govoup.com | Ligand-independent activation of ERα and potential for tamoxifen to act as an agonist. |

| Post-Translational Modification | Phosphorylation at S305 of ERα nih.govki.se | Conformational changes in ERα that promote a resistant phenotype. |

Role of ER Coregulators in Resistance Development

The transcriptional activity of ERα is modulated by a balance between coactivator and corepressor proteins. An imbalance in these coregulators can alter the cellular response to tamoxifen, leading to resistance.

Coactivators: Overexpression of ERα coactivators, such as Amplified in Breast Cancer 1 (AIB1), also known as SRC-3, is associated with tamoxifen resistance. nih.govoup.comnih.gov High levels of AIB1 can enhance the agonist activity of tamoxifen-bound ERα, promoting cell proliferation instead of inhibition. nih.govfrontiersin.org In some clinical studies, high AIB1 expression in the presence of tamoxifen therapy was associated with a worse disease-free survival. oup.comnih.gov

Corepressors: Conversely, the loss or downregulation of ERα corepressors, such as Nuclear Receptor Corepressor (NCoR) and Silencing Mediator for Retinoid and Thyroid Hormone Receptors (SMRT), can also contribute to tamoxifen resistance. nih.govresearchgate.net These corepressors are crucial for the antagonist action of tamoxifen. When their levels are reduced, the repressive function of the tamoxifen-ERα complex is diminished, potentially leading to the transcription of estrogen-responsive genes and cell growth. nih.govmdpi.com

| Coregulator Type | Specific Coregulator | Mechanism in Tamoxifen Resistance |

|---|---|---|

| Coactivator | AIB1 (SRC-3) nih.govoup.comnih.gov | Overexpression enhances the agonist activity of the tamoxifen-ERα complex, promoting proliferation. |

| Corepressor | NCoR nih.govresearchgate.net | Downregulation diminishes the antagonist effect of tamoxifen, allowing for gene transcription. |

| Corepressor | SMRT nih.govresearchgate.net | Reduced levels impair the repressive function of the tamoxifen-ERα complex. |

ERα36 Isoform and Resistance

ERα36 is a variant of ERα that lacks the transcriptional activation domains AF-1 and AF-2 but retains the ability to mediate rapid, non-genomic signaling. oup.com Increased expression of ERα36 is a recognized mechanism of tamoxifen resistance. nih.govnih.gov This isoform is primarily located in the cytoplasm and at the plasma membrane. nih.gov

Tamoxifen can act as an agonist for ERα36, activating downstream signaling pathways such as MAPK/ERK and PI3K/Akt, which promote cell proliferation and survival. nih.govnih.gov The upregulation of ERα36 can lead to a state where breast cancer cells are no longer dependent on the classical nuclear ERα signaling for growth, thereby circumventing the inhibitory effects of tamoxifen. nih.gov Furthermore, ERα36 can contribute to the upregulation of growth factor receptors like EGFR, creating a feedback loop that sustains resistance. nih.govresearchgate.net

Aberrant Growth Factor Receptor Signaling

Epidermal Growth Factor Receptor (EGFR) Overexpression and Activation

Crosstalk between the ER and growth factor receptor signaling pathways is a critical driver of tamoxifen resistance. The overexpression and activation of the Epidermal Growth Factor Receptor (EGFR) and the closely related Human Epidermal Growth Factor Receptor 2 (HER2) are frequently implicated in this process.

Overexpression of EGFR is correlated with tamoxifen resistance. mcijournal.com When EGFR is overexpressed, its signaling can lead to the phosphorylation and activation of ERα in a ligand-independent manner, thereby reducing the efficacy of tamoxifen. nih.govnih.gov This creates a scenario where the cancer cells can continue to proliferate despite the presence of the anti-estrogen.

The activation of EGFR and its downstream signaling cascades, including the MAPK and PI3K/Akt pathways, is a central mechanism of resistance. mcijournal.commdpi.com This activation can be triggered by the binding of ligands such as EGF. mcijournal.com There is evidence of a bidirectional crosstalk between ERα and EGFR signaling pathways. nih.govscilit.com ERα can modulate the efficiency of EGFR signaling, and conversely, EGFR/MAPK activity can regulate ERα function. nih.gov This interplay can establish a self-propagating autocrine loop that maintains cell growth in the presence of tamoxifen. nih.gov The activation of these pathways can ultimately lead to the phosphorylation of ERα and its coregulators, further contributing to the switch of tamoxifen from an antagonist to an agonist. oup.comoup.com

| Mechanism | Description | Consequence |

|---|---|---|

| Overexpression | Increased levels of EGFR on the cell surface. mcijournal.com | Enhanced signaling capacity, leading to ligand-independent activation of ERα. nih.govnih.gov |

| Activation | Binding of ligands (e.g., EGF) to EGFR, triggering downstream signaling. mcijournal.com | Activation of MAPK and PI3K/Akt pathways, promoting cell proliferation and survival. mcijournal.commdpi.com |

| Bidirectional Crosstalk | Reciprocal regulation between ERα and EGFR signaling pathways. nih.govscilit.com | Establishment of a positive feedback loop that sustains resistance and cell growth. nih.gov |

Kinase Pathway Dysregulation

The phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its aberrant activation is a well-established mechanism of resistance to tamoxifen. aacrjournals.orgnih.govnih.govyuntsg.com This pathway can be hyperactivated through various mechanisms, including mutations in the PIK3CA gene or loss of the tumor suppressor PTEN. nih.govmdpi.com

Activation of the PI3K/Akt/mTOR pathway can promote estrogen-independent growth and confer resistance to tamoxifen by phosphorylating and activating the estrogen receptor at serine 167, even in the absence of estrogen. nih.govmdpi.com This leads to the ligand-independent transcription of estrogen-responsive genes, thereby bypassing the inhibitory effect of tamoxifen. nih.gov Breast cancer cell lines with a constitutively active Akt have been shown to proliferate in low-estrogen conditions and are resistant to the growth-inhibitory effects of tamoxifen. aacrjournals.org

Furthermore, the activation of this pathway is implicated in both de novo and acquired resistance. yuntsg.com The mammalian target of rapamycin (B549165) (mTOR), a key downstream component of this pathway, plays a significant role in mediating this resistance. aacrjournals.org Preclinical studies have demonstrated that inhibiting mTOR with drugs like rapamycin can restore sensitivity to tamoxifen in breast cancer cells with high Akt activity. aacrjournals.org This suggests that the resistance induced by Akt is, at least in part, mediated through mTOR signaling. aacrjournals.org The success of combining mTOR inhibitors with endocrine therapies in clinical trials for advanced ER-positive breast cancer further underscores the importance of this pathway in endocrine resistance. nih.gov

| Pathway Component | Role in Tamoxifen Resistance | Therapeutic Implication | Reference |

| PI3K/Akt | Phosphorylates ERα, leading to its ligand-independent activation and estrogen-independent cell growth. | Inhibition of PI3K or Akt can restore tamoxifen sensitivity. | nih.govnih.gov |

| mTOR | Acts as a downstream mediator of Akt-induced tamoxifen resistance. | mTOR inhibitors (e.g., rapamycin, everolimus) can restore tamoxifen response. | aacrjournals.orgnih.gov |

| PTEN | Loss of this tumor suppressor leads to constitutive activation of the PI3K pathway. | Implicated in conferring resistance to endocrine therapy. | nih.gov |

Beyond the PI3K/Akt/mTOR axis, dysregulation of other kinase pathways also contributes significantly to tamoxifen resistance. The mitogen-activated protein kinase (MAPK) pathway, particularly the ERK1/2 cascade, is frequently implicated. researchgate.netmdpi.com This pathway can be activated by growth factor receptors like EGFR and HER2 and can lead to the phosphorylation of ERα, thereby promoting its ligand-independent activation and contributing to tamoxifen resistance. mdpi.comnih.gov Increased levels of phosphorylated p42/44 and p38 MAPKs have been observed in tamoxifen-resistant tumors. aacrjournals.org

The stress-activated protein kinase/c-Jun N-terminal kinase (SAPK/JNK) pathway may also influence ER activity and resistance to tamoxifen. bohrium.com Additionally, non-receptor tyrosine kinases, such as c-Src, play a role. nih.govmdpi.com c-Src can be part of a signaling complex with ERα and PI3K, and its inhibition has been shown to enhance the growth-inhibitory and apoptotic effects of tamoxifen. nih.gov The Ron receptor tyrosine kinase, a member of the c-Met family, is another example. Its activation has been demonstrated to confer tamoxifen resistance, an effect mediated through the MAPK 1/2 signaling pathway. nih.gov These various kinase aberrations highlight the multiple signaling routes that can be hijacked by cancer cells to circumvent the effects of tamoxifen.

| Kinase Pathway | Role in Tamoxifen Resistance | Upstream Activators | Reference |

| MAPK/ERK | Phosphorylates and activates ERα independently of estrogen. | EGFR, HER2, Ron receptor | aacrjournals.orgnih.govnih.gov |

| c-Src | Participates in signaling complexes that promote survival and resistance. | Growth factor receptors | nih.govmdpi.com |

| SAPK/JNK | May influence ER activity and contribute to resistance. | Cellular stress signals | bohrium.com |

| Ron Receptor Tyrosine Kinase | Activation confers resistance via the MAPK 1/2 pathway. | Hepatocyte growth factor-like protein (HGFL) | nih.gov |

Cell Cycle Dysregulation in Resistant Phenotypes

Dysregulation of the cell cycle machinery, particularly the upregulation of key G1-S phase cyclins, is a hallmark of tamoxifen resistance. aacrjournals.org Cyclin D1, a critical regulator of the G1 to S phase transition, is an estrogen-regulated protein. In tamoxifen-sensitive cells, tamoxifen inhibits its expression. nih.gov However, in many resistant tumors, Cyclin D1 expression is maintained or even upregulated, allowing for continued cell cycle progression despite tamoxifen treatment. nih.govnih.gov Overexpression of Cyclin D1 has been linked to tamoxifen resistance in clinical studies, where it can abolish the beneficial effects of the therapy. nih.govaacrjournals.org In some contexts, tamoxifen can paradoxically induce a redistribution of Cyclin D1 to the estrogen receptor, leading to the activation of both the ER and the pro-survival transcription factor STAT3, thereby promoting growth. nih.gov